molecular formula C9H10N2S B1276208 2-(1,3-Benzothiazol-2-yl)ethanamine CAS No. 82928-10-7

2-(1,3-Benzothiazol-2-yl)ethanamine

Cat. No. B1276208
CAS RN: 82928-10-7
M. Wt: 178.26 g/mol
InChI Key: HLTRQIYNHRBUNW-UHFFFAOYSA-N
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Description

The compound 2-(1,3-Benzothiazol-2-yl)ethanamine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized by spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as thermal analysis and X-ray diffraction methods . Similarly, palladium(II) mixed-ligand complexes involving N-(benzothiazol-2-yl)benzamide were synthesized and characterized using a range of spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. Density functional theory (DFT) calculations are also used to optimize the molecular geometry and predict various properties of the compounds . The coordination properties of benzothiazoles have been studied, revealing the ability to form complex structures, such as a polymeric complex with square-planar coordination around the copper(II) ion .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including coordination with metals, as seen in the formation of palladium(II) mixed-ligand complexes and copper(II) coordination polymers . The reactivity of these compounds can be influenced by the presence of substituents on the benzothiazole ring, as demonstrated by the synthesis of 1,4-benzothiazin-2-yl derivatives through the reaction with 'push-pull' enamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are closely related to their molecular structure. Spectroscopic methods such as FT-IR, NMR, and UV-Vis are commonly used to characterize these properties. Thermal analysis provides insights into the stability and decomposition patterns of the compounds . The in vitro hepatic metabolism of benzothiazole derivatives has also been studied, revealing insights into their potential biotransformation pathways .

Scientific Research Applications

  • Anti-tubercular Compounds

    • Field : Biochemistry and Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
  • Green Chemistry

    • Field : Green Chemistry .
    • Application : Benzothiazoles have been synthesized using green chemistry methods .
    • Methods : The synthesis of benzothiazole compounds related to green chemistry was achieved from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
    • Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
  • Antimicrobial Activity

    • Field : Biochemistry and Medicinal Chemistry .
    • Application : Benzothiazole derivatives have shown a wide range of biological activity such as antibacterial activity .
    • Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .
    • Results : The synthesized benzothiazole derivatives have shown antimicrobial activity .
  • Anti-HIV Compounds

    • Field : Biochemistry and Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been used as anti-HIV compounds .
    • Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
    • Results : The synthesized benzothiazole derivatives have shown anti-HIV activity .
  • Anti-Parkinson Compounds

    • Field : Neurology and Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been used as anti-Parkinson compounds .
    • Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
    • Results : The synthesized benzothiazole derivatives have shown anti-Parkinson activity .
  • Electrophosphorescent Emitter in OLEDs

    • Field : Material Science .
    • Application : Benzothiazole derivatives have been used as electrophosphorescent emitters in OLEDs .
    • Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
    • Results : The synthesized benzothiazole derivatives have shown good electrophosphorescent properties .
  • Anti-Inflammatory Agents

    • Field : Biochemistry and Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been used as anti-inflammatory agents .
    • Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
    • Results : The synthesized benzothiazole derivatives have shown anti-inflammatory activity .
  • Enzyme Inhibitors

    • Field : Biochemistry and Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been used as enzyme inhibitors .
    • Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
    • Results : The synthesized benzothiazole derivatives have shown enzyme inhibitory activity .
  • Imaging Reagents

    • Field : Biochemistry and Medicinal Chemistry .
    • Application : Benzothiazole derivatives have been used as imaging reagents .
    • Methods : The synthesis of these compounds involves the conjugation of heterocyclic 2-amino benzothiazole with various functional groups .
    • Results : The synthesized benzothiazole derivatives have shown good imaging properties .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRQIYNHRBUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407128
Record name 2-(1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1,3-Benzothiazol-2-yl)ethanamine

CAS RN

82928-10-7
Record name 2-(1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-benzothiazol-2-yl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 50 mg of 3-aminopropionitrile and 596 mg of 2-aminothiophenol in EtOH (15 mL) was heated at reflux for six hrs. After cooling the solution to room temperature, the reaction was concentrated and the residue was purified by silica gel chromatography to afford the title compound as a red oil. MS (M+H)+=179.1.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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